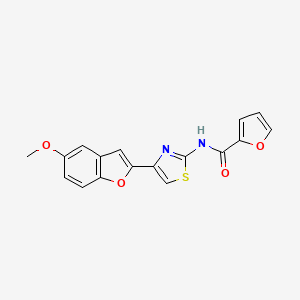

N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

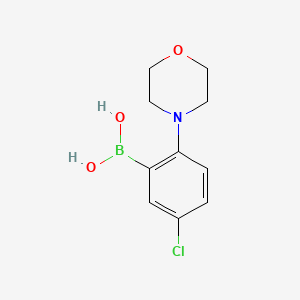

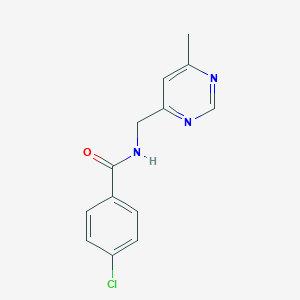

“N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide” is a complex organic compound that contains several functional groups and rings, including a methoxy group, a benzofuran ring, a thiazole ring, and a furan ring . These groups are known to exhibit various biological activities .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group or ring structure. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also contains a benzofuran ring, which is a fused ring system consisting of a benzene ring and a furan ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the thiazole ring is known to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications

Anticancer Activity

Benzofuran derivatives have shown significant cell growth inhibitory effects in various types of cancer cells, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer. These compounds can inhibit cancer cell growth at varying rates depending on the type and concentration used .

Hypoxia-Inducible Factor (HIF-1) Pathway Inhibition

Some benzofuran derivatives are designed to inhibit the HIF-1 pathway, which is involved in the carcinogenesis of tumor protein p53. This pathway is a target for anticancer therapy as it plays a crucial role in tumor growth and survival under low oxygen conditions .

Antimicrobial Agents

The substitution on the benzofuran scaffold, particularly at the 4-position with halogens or hydroxyl groups, has been associated with good antimicrobial activity. This makes benzofuran derivatives potential candidates for developing new antimicrobial agents .

Natural Product Synthesis

Benzofuran is a common scaffold found in natural products, and there has been an increase in research focused on the total synthesis of natural products containing benzofuran rings. These compounds are studied for their complex structures and potential biological activities .

Mechanism of Action

Target of Action

The compound N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide, also known as N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)furan-2-carboxamide, is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are also known to act on various targets or receptors in the body .

Mode of Action

Benzofuran derivatives are known to interact with their targets leading to changes that result in their biological activities . For instance, some benzofuran derivatives have been found to exhibit anti-hepatitis C virus activity .

Biochemical Pathways

Benzofuran derivatives are known to affect various biochemical pathways due to their diverse pharmacological activities . For example, some benzofuran derivatives have been found to have anti-tumor activity, suggesting they may affect pathways related to cell proliferation and apoptosis .

Pharmacokinetics

Furan derivatives, which are part of the compound’s structure, are known to improve pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Benzofuran derivatives are known to have strong biological activities . For instance, some benzofuran derivatives have been found to exhibit anti-tumor activity, suggesting they may induce apoptosis or inhibit proliferation in cancer cells .

properties

IUPAC Name |

N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4S/c1-21-11-4-5-13-10(7-11)8-15(23-13)12-9-24-17(18-12)19-16(20)14-3-2-6-22-14/h2-9H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFDMWQCFJXBYFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(3R,6R)-1,6-bis[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid, cis](/img/structure/B2993271.png)

![6-(4-fluorophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2993276.png)

![3-((4-methyl-5-((3-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2993277.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2993286.png)